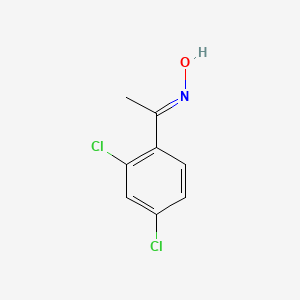

1-(2,4-Dichlorophenyl)ethanone oxime

Description

Historical Development and Discovery

The development of this compound emerged from the broader historical context of oxime chemistry, which traces its origins to the 19th century when the fundamental understanding of oxime compounds was first established. The general concept of oximes dates back to this period, with the term itself being a combination of the words "oxygen" and "imine," reflecting the compound's structural characteristics. The specific synthesis and characterization of this compound developed as part of the systematic exploration of aromatic ketone oximes, particularly those containing halogenated aromatic rings.

Research into hydroxylamine derivatives, which are fundamental to oxime formation, was pioneered by German chemist Wilhelm Clemens Lossen in 1865, who first prepared hydroxylamine as hydroxylammonium chloride through reactions involving tin and hydrochloric acid in the presence of ethyl nitrate. This foundational work was further advanced by Dutch chemist Lobry de Bruyn and French chemist Léon Maurice Crismer in 1891, who achieved the first preparation of hydroxylamine in pure form. These early developments in hydroxylamine chemistry provided the necessary foundation for the subsequent synthesis of complex oxime derivatives, including aromatic ketone oximes such as this compound.

The specific interest in dichlorophenyl-substituted compounds grew during the 20th century as researchers recognized the unique properties conferred by chlorine substitution patterns on aromatic rings. The 2,4-dichlorophenyl moiety became particularly important in pharmaceutical and industrial chemistry, leading to increased attention toward oxime derivatives containing this structural motif. Patent literature from companies such as Sumitomo Chemical Company demonstrates the industrial significance of related dichlorophenyl compounds, indicating sustained research interest in this chemical class.

Classification in Oxime Chemistry

This compound belongs to the ketoxime subclass of oxime compounds, which are characterized by the general formula RR'C=N-OH, where both R groups are organic substituents rather than hydrogen. This classification distinguishes ketoximes from aldoximes, where one of the R groups is hydrogen, forming compounds with the structure R-CH=N-OH. The ketoxime classification is particularly important because these compounds typically exhibit greater stability and different reactivity patterns compared to their aldoxime counterparts.

Within the broader framework of oxime chemistry, this compound is further classified as an aromatic ketoxime due to the presence of the dichlorophenyl aromatic ring system directly attached to the carbonyl carbon. The aromatic character significantly influences the compound's chemical behavior, including its stability, reactivity toward nucleophiles and electrophiles, and spectroscopic properties. The specific substitution pattern of chlorine atoms at the 2 and 4 positions of the phenyl ring creates a unique electronic environment that affects both the ketone and oxime functionalities.

The compound's classification is also influenced by its potential for geometric isomerism. Like other oximes with asymmetric substitution patterns, this compound can exist in different geometric stereoisomeric forms according to E/Z configuration. The older terminology of syn and anti configurations was historically used to identify such isomers, particularly for aldoximes, though modern nomenclature relies on the more precise E/Z system. This stereochemical aspect is crucial for understanding the compound's behavior in various chemical reactions and its potential biological activities.

Academic Research Significance

The academic research significance of this compound extends across multiple areas of chemical investigation, particularly in the development of synthetic methodologies and the understanding of structure-activity relationships in oxime chemistry. Research has demonstrated that oximes, including this specific compound, serve as versatile intermediates in organic synthesis, capable of undergoing various transformations that expand the synthetic chemist's toolkit for constructing complex molecular architectures.

One significant area of research focus involves the compound's role as a synthetic intermediate in the preparation of more complex heterocyclic structures. The oxime functional group can be readily converted to other nitrogen-containing functionalities through established chemical transformations, making it a valuable building block for the synthesis of pharmaceutically relevant compounds. The presence of the 2,4-dichlorophenyl group adds additional synthetic utility, as the chlorine atoms can serve as leaving groups for nucleophilic substitution reactions or as directing groups for further functionalization.

Research investigations have also focused on the compound's spectroscopic properties, which provide insights into its structural characteristics and bonding patterns. Oximes are known to exhibit characteristic infrared absorption bands, including stretching vibrations at approximately 3600 cm⁻¹ (O-H), 1665 cm⁻¹ (C=N), and 945 cm⁻¹ (N-O). These spectroscopic signatures are essential for analytical characterization and for monitoring chemical transformations involving the oxime functionality.

The compound's stability characteristics have attracted research attention, particularly in comparison to other nitrogen-containing derivatives. Studies have shown that aliphatic oximes demonstrate 10²- to 10³-fold greater resistance to hydrolysis compared to analogous hydrazones in aqueous solution. This enhanced stability makes oximes particularly attractive for applications requiring chemical robustness, and understanding these stability patterns contributes to broader knowledge about nitrogen-oxygen bond chemistry.

Chemical Identity and Nomenclature

The chemical identity of this compound is precisely defined by its systematic nomenclature and unique structural characteristics. The compound is registered under Chemical Abstracts Service (CAS) number 71516-67-1, which provides an unambiguous identifier for this specific chemical entity. The systematic name follows International Union of Pure and Applied Chemistry (IUPAC) nomenclature conventions, clearly indicating the structural components: a 2,4-dichlorophenyl aromatic ring attached to an ethanone (acetyl) group that has been converted to its corresponding oxime derivative.

The molecular formula C₈H₇Cl₂NO reflects the compound's atomic composition, consisting of eight carbon atoms, seven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. This formula corresponds to a molecular weight of 204.05 atomic mass units, providing essential information for stoichiometric calculations and analytical procedures. The compound's exact mass has been determined to be 202.99000, which is crucial for high-resolution mass spectrometric identification and analysis.

Table 1: Fundamental Chemical Properties of this compound

The compound's physical properties provide important insights into its chemical behavior and handling characteristics. The melting point of 148°C indicates that the compound exists as a crystalline solid at room temperature, while the boiling point of 311.1°C at standard atmospheric pressure suggests considerable thermal stability. The density of 1.33 g/cm³ is consistent with the presence of chlorine atoms, which contribute to the compound's overall mass density.

Properties

IUPAC Name |

(NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHFUCIFLOLJFU-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323860 | |

| Record name | (NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728272 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71516-67-1 | |

| Record name | (NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 1-(2,4-Dichlorophenyl)ethanone Oxime

The primary synthetic route to this compound involves the oximation of 2,4-dichloroacetophenone with hydroxylamine hydrochloride under basic conditions.

- React 2,4-dichloroacetophenone with hydroxylamine hydrochloride in an ethanol-water mixture.

- Add sodium hydroxide gradually to maintain a basic environment.

- Heat the mixture to about 50–70°C and stir for 30 minutes to 1 hour.

- Concentrate the reaction mixture by rotary evaporation to isolate the oxime as a white solid.

Reaction conditions and stoichiometry:

| Reagent | Amount (Example) | Role |

|---|---|---|

| 2,4-Dichloroacetophenone | 21.1 g (112 mmol) | Ketone substrate |

| Hydroxylamine hydrochloride | 8.74 g (168 mmol) | Oximation agent |

| Sodium hydroxide | 8.96 g (224 mmol) | Base for reaction |

| Solvent | Ethanol (51.5 g) + Water (3.68 g) | Reaction medium |

This method yields (E)-1-(2,4-dichlorophenyl)ethanone oxime with good purity and yield, as reported in peer-reviewed pesticide chemistry research.

Preparation of this compound Ethers

Oxime ethers are derivatives where the oxime hydroxyl group is substituted by an alkyl or aryl group via an ether linkage. One important derivative is 1-(2,4-dichlorophenyl)ethanone O-(2-chlorobenzyl) oxime.

- Dissolve the oxime in a polar aprotic solvent such as dimethylformamide (DMF).

- Add sodium hydride (NaH) as a strong base to deprotonate the oxime hydroxyl group.

- Slowly add the alkyl halide (e.g., 1-(bromomethyl)-2-chlorobenzene) dropwise to the reaction mixture.

- Stir the mixture at room temperature for several hours (e.g., 7 hours).

- Extract the product with an organic solvent such as diethyl ether.

- Purify the residue by flash chromatography.

Example data for O-(2-chlorobenzyl) oxime derivative:

| Compound | Yield (%) | Melting Point (°C) | Key NMR Signals (δ ppm) |

|---|---|---|---|

| (E)-1-(2,4-dichlorophenyl)ethanone O-(2-chlorobenzyl) oxime | 53.1 | 49–50 | 2.24 (s, CH3), 5.18 (s, OCH2) |

This method allows for the synthesis of various substituted oxime ethers by changing the alkyl halide component, with yields ranging from 34.2% to 76.5%.

Summary Table of Preparation Methods

Research Findings and Notes

- The oximation reaction is straightforward and generally yields the (E)-isomer of the oxime.

- The presence of bases such as pyridine or sodium hydroxide influences the stereochemistry of the oxime formed.

- Oxime ethers are typically prepared via alkylation of the oxime hydroxyl group using alkyl halides in the presence of strong bases like sodium hydride.

- The stereospecific preparation of (Z)-oxime ethers is achieved by carefully controlling the base amount and reaction temperature, as detailed in the patent literature.

- The choice of solvent (acetone or DMF) and reaction temperature critically affects the reaction rate and product purity.

- Purification is commonly achieved by precipitation or chromatographic methods.

- Analytical data such as melting points and NMR chemical shifts confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)ethanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The oxime can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Synthesis Routes

The synthesis of 1-(2,4-Dichlorophenyl)ethanone oxime typically involves the reaction of 2,4-dichloroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction leads to the formation of the oxime derivative.

Scientific Research Applications

This compound has several applications in scientific research:

1. Medicinal Chemistry

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacteria and fungi. Research indicates that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development.

2. Agrochemical Development

- Pesticide Formulation : The compound is being investigated as a potential active ingredient in pesticide formulations due to its effectiveness against specific pests while being less toxic to non-target organisms.

- Herbicide Activity : Research has indicated that it may possess herbicidal properties, which could be useful in agricultural applications to control weed growth.

3. Chemical Intermediate

- Synthesis of Other Compounds : this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo further transformations makes it valuable in synthetic organic chemistry.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard microbiological techniques.

| Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Case Study 2: Anticancer Activity

In vitro studies assessing the anticancer activity of the compound on human cancer cell lines revealed significant cytotoxic effects. The results indicated a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Antifungal Efficacy

- This compound derivatives (e.g., oxiconazole nitrate) exhibit broad-spectrum antifungal activity against Candida albicans and Trichophyton mentagrophytes, with MIC values ranging from 0.1–1.0 µg/mL .

- 1-(3,4-Dichlorophenyl)ethanone oxime shows reduced activity compared to the 2,4-dichloro analog due to poor steric compatibility with fungal CYP51 enzymes .

- Methyl or nitro substituents (e.g., 1-(3-chloro-4-methylphenyl)ethanone oxime) diminish antifungal potency, highlighting the necessity of electron-withdrawing groups (e.g., Cl) at the 2,4-positions .

Table 2: Antifungal Activity of Selected Compounds

Stability

- This compound exhibits greater metabolic stability than non-halogenated analogs, as evidenced by resistance to CYP3A4-mediated degradation .

Industrial and Pharmacological Relevance

- The 2,4-dichloro configuration is critical for commercial antifungal drugs :

- In contrast, 3,4-dichloro or methyl-substituted analogs are primarily research tools due to inferior pharmacokinetic profiles .

Biological Activity

1-(2,4-Dichlorophenyl)ethanone oxime, also known as 2,4-dichloroacetophenone oxime, is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antifungal, antibacterial, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHClO

- Molecular Weight : 189.039 g/mol

- IUPAC Name : this compound

The compound features a dichlorophenyl group attached to an ethanone moiety with an oxime functional group, which is known to influence its biological activity.

Antifungal Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against various Candida species. A notable study synthesized several compounds based on this structure and tested them against azole-resistant strains of Candida albicans and Candida krusei. The results indicated minimum inhibitory concentrations (MICs) as low as 0.125 mg/mL against C. albicans, outperforming traditional antifungals like fluconazole in some cases .

| Compound | MIC against C. albicans | MIC against C. krusei | Reference |

|---|---|---|---|

| 5i | 0.125 mg/mL | 0.5 mg/mL | |

| Fluconazole | 0.5 mg/mL | 32 mg/mL |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In a comparative study, various oxime ethers were tested for their bactericidal effects against common bacterial strains. The results showed that some derivatives exhibited potent activity comparable to standard antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The oxime group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their function or altering their activity. This interaction may disrupt essential metabolic pathways in fungi and bacteria, leading to cell death.

Study on Antifungal Efficacy

A comprehensive study involved the synthesis of several derivatives of this compound and their evaluation against resistant fungal strains. The research highlighted the compound's ability to inhibit biofilm formation in C. albicans, a critical factor in fungal pathogenicity .

Pharmacological Investigations

Further pharmacological studies indicated that compounds derived from this compound could serve as promising candidates for drug development due to their enhanced activity against resistant strains of pathogens .

Q & A

Basic Question: What are the common synthetic routes for preparing 1-(2,4-dichlorophenyl)ethanone oxime, and how are reaction conditions optimized?

Answer:

A standard synthetic route involves the condensation of 1-(2,4-dichlorophenyl)ethanone with hydroxylamine hydrochloride under reflux in ethanol or methanol. Reaction conditions (pH, temperature, and stoichiometry) are critical for oxime formation. For example, maintaining a pH of 4–6 with sodium acetate buffer improves yield by minimizing side reactions like hydrolysis . Optimization studies often use spectroscopic monitoring (e.g., FT-IR for C=N bond detection at ~1600 cm⁻¹) to track reaction progress. Advanced variations employ microwave-assisted synthesis to reduce reaction times from hours to minutes .

Advanced Question: How can enantioselective synthesis of this compound derivatives be achieved?

Answer:

Enantioselective synthesis requires chiral catalysts or enzymatic methods. For instance, ketoreductases from Scheffersomyces stipitis have been used to reduce prochiral ketones to enantiomerically pure alcohols, which can subsequently be converted to oximes . Stereochemical control is verified via chiral HPLC or X-ray crystallography. Recent work highlights the use of (Z)-oxime isomers in antifungal applications, with stereospecific preparation involving sodium hydride in DMF and nitric acid for salt formation .

Basic Question: What analytical techniques are used to confirm the purity and structure of this compound?

Answer:

Standard techniques include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98%).

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.1–8.3 ppm (aromatic protons), δ 2.5 ppm (ketone CH₃), and δ 10.2 ppm (oxime -OH) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 245) confirms molecular weight .

Advanced Question: How can contradictory biological activity data for oxime derivatives be resolved?

Answer:

Contradictions often arise from isomerism, impurities, or assay variability. For example, (Z)-isomers of this compound esters show 10-fold higher antifungal activity than (E)-isomers against Candida albicans biofilms . Resolving discrepancies involves:

- Isomer Separation : Chiral chromatography or recrystallization.

- Docking Studies : Molecular modeling in CYP51 catalytic sites to validate binding modes .

- Dose-Response Curves : IC₅₀ comparisons under standardized conditions (e.g., CLSI M27 guidelines).

Basic Question: What are the typical biological targets or applications of this compound in research?

Answer:

Primary applications include:

- Antifungal Agents : Inhibition of fungal lanosterol 14α-demethylase (CYP51), validated via microbroth dilution assays (MIC = 0.5–2 µg/mL against C. albicans) .

- Pesticide Intermediates : Oxime ether derivatives (e.g., pyriphenox) act as acetyl-CoA carboxylase inhibitors in weed control .

Advanced Question: How can metabolic pathways of this compound be studied in vitro?

Answer:

- Hepatic Microsomes : Incubation with CYP3A4/CYP2C19 isoforms and NADPH, followed by LC-MS/MS to detect metabolites like 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone (M2) .

- Recombinant Enzymes : CYP3A4 supersomes for kinetic studies (Km and Vmax determination).

- Toxicity Screening : Human monocytic cell lines (e.g., THP-1) for cytotoxicity (CC₅₀ > 100 µM) .

Basic Question: How are stereochemical configurations (Z/E) of oxime derivatives determined experimentally?

Answer:

- X-ray Crystallography : Definitive structural assignment (e.g., Z-configuration confirmed by dihedral angles in crystal lattices) .

- NOESY NMR : Spatial proximity of oxime -OH to aromatic protons distinguishes isomers.

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict stability and isomer prevalence .

Advanced Question: What methodologies are used to assess the environmental fate of this compound derivatives?

Answer:

- Photodegradation Studies : UV-Vis irradiation (λ = 254 nm) in aqueous solutions, monitoring degradation via LC-MS.

- Soil Half-Life : OECD 307 guidelines with HPLC-UV quantification (t₁/₂ = 14–28 days depending on soil pH) .

- QSAR Models : Predictive toxicology using EPA EPI Suite for bioaccumulation potential (log Kow ~3.2) .

Basic Question: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritancy (LD₅₀ > 2000 mg/kg in rats).

- Waste Disposal : Neutralization with 10% NaOH before incineration .

Advanced Question: How can computational tools enhance the design of novel oxime-based antifungals?

Answer:

- Virtual Screening : Consensus scoring with Glide SP/XP to prioritize candidates binding to CYP51 active sites .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess ligand-protein stability over 100 ns trajectories .

- ADMET Prediction : SwissADME for bioavailability and toxicity profiles (e.g., CNS permeability).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.